

# full spectroscopic characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives

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## Compound of Interest

Compound Name: *1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride*

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A Comprehensive Spectroscopic Comparison of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of various 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives. The information is compiled from recent studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The data is presented in a clear, tabular format to facilitate easy comparison, and detailed experimental protocols are provided.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of pyrazole-4-sulfonamide derivatives, providing a basis for structural comparison and characterization.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	3291 (N-H), 2938 (C-H), 1668 (C=C), 1316 (SO <sub>2</sub> asym), 1185 (SO <sub>2</sub> sym)	[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide	3399 (N-H), 2928 (C-H), 1313 (SO <sub>2</sub> asym), 1148 (SO <sub>2</sub> sym)	[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	3294 (N-H), 3162, 3084 (C-H arom), 2936, 2860 (C-H aliph), 1320 (SO <sub>2</sub> asym), 1187 (SO <sub>2</sub> sym)	[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	3277 (N-H), 3166, 3039 (C-H arom), 2955, 2857 (C-H aliph), 1317 (SO <sub>2</sub> asym), 1185 (SO <sub>2</sub> sym)	[1]
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	3276 (N-H), 3113 (C-H arom), 2914, 2836 (C-H aliph), 1317 (SO <sub>2</sub> asym), 1139 (SO <sub>2</sub> sym)	[1]
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides (General)	3159–3022 (N-H), 1321–1305 (SO <sub>2</sub> asym), 1161–1147 (SO <sub>2</sub> sym), ~900 (S-N)	[2]

Table 2: <sup>1</sup>H NMR Spectroscopy Data (δ, ppm)

Compound	Pyrazole Ring Protons	Sulfonamide NH	Aromatic/Other Protons	Reference
3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride	2.41 (s, 3H, CH <sub>3</sub> ), 2.40 (s, 3H, CH <sub>3</sub> ), 15.16 (s, 1H, NH)	-	-	[1]
1,3,5-Trimethyl-1H-pyrazole	5.78 (s, 1H), 3.69 (s, 3H, N-CH <sub>3</sub> ), 2.21 (t, 6H, 2xCH <sub>3</sub> )	-	-	[1]
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	2.45 (s, 6H, 2xCH <sub>3</sub> )	4.39 (t, 1H)	5.43 (s, 1H, =CH), 2.97 (q, 2H, N-CH <sub>2</sub> ), 2.11 (t, 2H, CH <sub>2</sub> ), 1.98 (t, 2H, CH <sub>2</sub> ), 1.77 (t, 2H, CH <sub>2</sub> ), 1.55 (m, 4H, 2xCH <sub>2</sub> )	[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide	3.71 (s, 3H, N-CH <sub>3</sub> ), 2.35 (s, 3H, CH <sub>3</sub> ), 2.27 (s, 3H, CH <sub>3</sub> )	4.28 (t, 1H)	7.27 (m, 3H, Ar-H), 7.1 (dd, 2H, Ar-H), 3.18 (q, 2H, N-CH <sub>2</sub> ), 2.79 (t, 2H, CH <sub>2</sub> )	[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	2.36 (s, 6H, 2xCH <sub>3</sub> )	5.79 (t, 1H)	7.24 (dd, 2H, Ar-H), 7.11 (d, 2H, Ar-H), 3.09 (q, 2H, N-CH <sub>2</sub> ), 2.76 (t, 2H, CH <sub>2</sub> )	[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	2.38 (s, 6H, 2xCH <sub>3</sub> )	4.47 (t, 1H)	7.24 (d, 2H, Ar-H), 7.01 (s, 1H, Ar-H), 6.99 (t, 1H, Ar-H), 3.21 (q, 2H, N-CH <sub>2</sub> ), 2.78 (t, 2H, CH <sub>2</sub> )	[1]

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N-(3,4-			6.79 (d, 1H, Ar-
Dimethoxyphene			H), 6.65 (dd, 1H,
thyl)-3,5-	2.35 (s, 6H,	4.37 (t, 1H)	Ar-H), 6.30 (d,
dimethyl-1H-	2xCH <sub>3</sub> )		1H, Ar-H), 3.84
pyrazole-4-			(d, 6H, 2xOCH <sub>3</sub> ),
sulfonamide			3.18 (q, 2H, N-
			CH <sub>2</sub> ), 2.75 (t, 2H,
			CH <sub>2</sub> )

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Table 3: <sup>13</sup>C NMR Spectroscopy Data (δ, ppm)

Compound	Pyrazole Ring Carbons	Aromatic/Other Carbons	Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	147.13, 141.63, 115.17, 12.95, 10.43	134.39, 122.18, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85	[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide	145.67, 141.2, 115.38, 35.03, 12.8, 10.05	138.9, 128.57, 128.42, 126.12, 43.44, 36.01	[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	144.51, 114.88, 11.71 (2C)	138.0, 130.88, 130.5, 128.16, 43.21, 34.3	[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	144.46, 141.63, 114.83, 11.7 (2C)	132.9, 130.0, 128.6, 128.3, 127.39, 126.15, 43.03, 34.47	[1]
N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	147.2, 141.76, 115.0, 13.0, 10.45	148.62, 147.32, 131.37, 120.44, 112.45, 111.88, 55.51, 55.37, 43.7, 34.69	[1]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion Peak [M+H] <sup>+</sup> (Calculated)	Molecular Ion Peak [M+H] <sup>+</sup> (Found)	Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	283.39	284.4	[1]
1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide	293.38	294.2	[1]
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	313.8	314.3	[1]
N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide	313.8	314.3	[1]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, based on the methodologies reported in the cited literature.

### 1. Infrared (IR) Spectroscopy

- Instrument: FT-IR Spectrophotometer.
- Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm<sup>-1</sup>.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker AMX 400 MHz or 500 MHz NMR spectrometer.[3]
- Sample Preparation: Samples are dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.[1][2]
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  = 0.00 ppm). [2]
- Data Acquisition for <sup>1</sup>H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
- Data Acquisition for <sup>13</sup>C NMR: Standard acquisition parameters with proton decoupling are used. Chemical shifts are reported in ppm relative to the solvent signal.

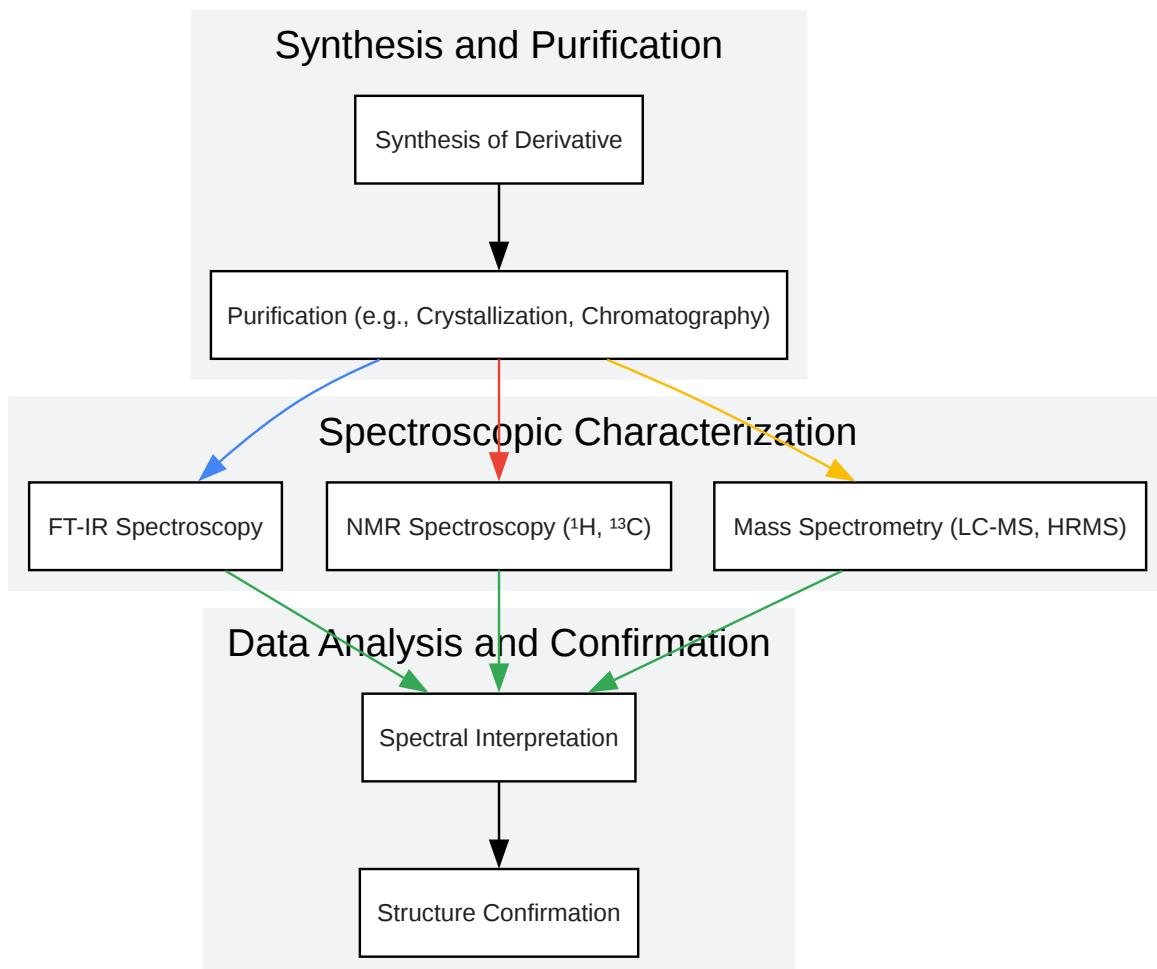
### 3. Mass Spectrometry (MS)

- Instrument: LC-MS/ESI-MS Mass instrument or a quadrupole time-of-flight mass spectrometer (qTOF-MS) with an electrospray ionization (ESI) source.[3][4]
- Ionization Mode: Positive ion mode is commonly used.[3]
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]<sup>+</sup>) is determined. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm the elemental composition.[1]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and full spectroscopic characterization of novel chemical compounds.

## General Workflow for Spectroscopic Characterization



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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